2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine
CAS No.:
Cat. No.: VC16761745
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine -](/images/structure/VC16761745.png)
Specification
Molecular Formula | C15H22N2O |
---|---|
Molecular Weight | 246.35 g/mol |
IUPAC Name | 4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3 |
Standard InChI Key | DKYSUTYGGJOEAF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the oxazole class of heterocyclic organic molecules, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its IUPAC name, (S)-4-(tert-butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole, reflects its stereochemical configuration and substituent arrangement .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₂O |
Molecular Weight | 246.35 g/mol |
CAS Number | 292839-82-8 |
SMILES Notation | CC(C1=NC=CC=C1)(C)C(OC2)=N[C@H]2C(C)(C)C |
Stereochemistry | (S)-configuration at C4 |
The tert-butyl group at the 4-position of the oxazoline ring introduces steric bulk, while the pyridin-2-yl group contributes π-π stacking capabilities .
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically starting with chiral precursors to ensure stereochemical fidelity. A common approach includes:
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Oxazoline Ring Formation: Cyclization of tert-butyl-substituted amino alcohols with carbonyl derivatives under acidic conditions.
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Pyridine Coupling: Introduction of the pyridin-2-yl group via nucleophilic substitution or metal-catalyzed cross-coupling reactions .
The process emphasizes enantioselective synthesis to preserve the (S)-configuration, critical for applications requiring chiral induction .
Physicochemical Characteristics
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the oxazoline ring. Its tert-butyl group enhances solubility in non-polar solvents (e.g., toluene, dichloromethane), while the pyridine moiety allows for coordination with transition metals .
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | <0.1 |
Ethanol | 15–20 |
Dichloromethane | >50 |
Research Gaps and Future Directions
Despite its structural promise, experimental data on 2-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine remain sparse. Key areas for further investigation include:
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Catalytic Efficiency: Screening in asymmetric synthetic protocols.
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Biological Profiling: In vitro assays for antimicrobial or anticancer activity.
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Thermodynamic Studies: Measurement of melting points, partition coefficients (LogP), and stability under physiological conditions.
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